Product packaging for 1-Bromotridecane(Cat. No.:CAS No. 765-09-3)

1-Bromotridecane

Cat. No.: B143060
CAS No.: 765-09-3
M. Wt: 263.26 g/mol
InChI Key: BFDNZQUBFCYTIC-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Specialty Chemical Production

The primary role of 1-bromotridecane in academic and industrial settings lies in its function as a versatile reagent in organic synthesis. solubilityofthings.com The presence of a bromine atom at the terminal position of the long alkyl chain makes it an effective alkylating agent. This reactivity is harnessed to introduce the 13-carbon tridecyl group into other molecules, a key step in the synthesis of a variety of specialty chemicals.

Notable applications include its use in the production of surfactants and other chemical intermediates. solubilityofthings.comcymitquimica.com For instance, it is a precursor in the synthesis of more complex molecules such as certain alkenes and alkynes. Research has demonstrated its utility in preparing compounds like (Z)-7-henicosene and 2-hexadecyne-1-ol through coupling reactions. Furthermore, it has been employed in the synthesis of isotopically labeled molecules, such as tetradecanoic acid enriched with ¹³C at specific positions, which are invaluable tools in metabolic and mechanistic studies. The synthesis of this compound itself is typically achieved through the bromination of 1-tridecanol (B166897).

Role as a Primary Alkyl Bromide in Chemical Research

As a primary alkyl bromide, this compound is a classic example of a halogenated alkane where the bromine atom is attached to a carbon that is bonded to only one other carbon atom. solubilityofthings.comlibretexts.org This structural feature dictates its reactivity, primarily through nucleophilic substitution reactions. cymitquimica.com In these reactions, the bromine atom, being a good leaving group, is displaced by a nucleophile, leading to the formation of a new chemical bond.

This fundamental reactivity makes this compound a valuable substrate in mechanistic studies and for exploring the scope of various chemical transformations. Its long, unbranched alkyl chain provides a relatively simple and well-defined hydrophobic domain, allowing researchers to investigate the influence of steric and electronic effects on reaction outcomes. acs.org The compound's low solubility in water and good solubility in nonpolar organic solvents like hexane (B92381) and chloroform (B151607) are direct consequences of its long hydrocarbon tail and are key considerations in its application. solubilityofthings.com

Comparative Analysis with Related Brominated Alkanes in Research

The study of this compound in the context of its homologous series—the 1-bromoalkanes—provides valuable insights into structure-activity relationships. By systematically varying the length of the alkyl chain, researchers can elucidate trends in physical properties and chemical behavior.

Structural Homology and Reactivity Trends

All 1-bromoalkanes share the same functional group, a bromine atom attached to a primary carbon. libretexts.org This structural similarity results in a predictable pattern of reactivity. Generally, the reactivity of halogenoalkanes in nucleophilic substitution reactions is influenced by the nature of the halogen, with iodoalkanes being the most reactive and fluoroalkanes the least. chemguide.co.uk Within the series of 1-bromoalkanes, the fundamental reaction mechanism remains the same, but the physical properties and, to some extent, the reaction rates can be modulated by the chain length.

The strength of the carbon-halogen bond is a critical factor governing reactivity. chemguide.co.uk While the C-Br bond strength is relatively consistent across the homologous series, factors like steric hindrance and the physical properties of the molecule can influence reaction kinetics. For instance, in reactions occurring at an interface, the orientation and conformation of the long alkyl chain can play a significant role. acs.org

Influence of Alkane Chain Length on Chemical Behavior

The length of the alkane chain has a profound effect on the physical properties of 1-bromoalkanes, which in turn influences their chemical behavior. As the carbon chain length increases, the van der Waals forces between molecules become stronger, leading to a corresponding increase in boiling and melting points. monash.edututorchase.com This trend is clearly observable across the alkane and bromoalkane series. wordpress.com

PropertyInfluence of Increasing Alkane Chain Length
Boiling Point Increases due to stronger London dispersion forces. chemguide.co.uktutorchase.com
Melting Point Generally increases with chain length. tutorchase.com
Viscosity Increases as longer chains are more prone to entanglement. monash.edututorchase.com
Volatility Decreases as intermolecular forces become stronger. wordpress.com
Solubility in Water Decreases due to the increasing size of the hydrophobic alkyl chain. solubilityofthings.comlibretexts.org

The hydrophobicity imparted by the long alkyl chain is a defining characteristic of this compound and its longer-chain homologues. solubilityofthings.com This property is crucial in applications such as the formation of self-assembled monolayers and in the synthesis of amphiphilic molecules like surfactants. solubilityofthings.comfishersci.fi Studies on the skin sensitization potential of 1-bromoalkanes have shown a complex, biphasic relationship with chain length, highlighting that factors beyond simple lipophilicity, such as volatility and vehicle effects, contribute to their biological activity. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27Br B143060 1-Bromotridecane CAS No. 765-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromotridecane
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InChI

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3
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InChI Key

BFDNZQUBFCYTIC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H27Br
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DSSTOX Substance ID

DTXSID6049355
Record name 1-Bromotridecane
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Molecular Weight

263.26 g/mol
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CAS No.

765-09-3
Record name 1-Bromotridecane
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Record name Tridecane, 1-bromo-
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Synthetic Methodologies and Process Optimization

Established Synthetic Pathways

The synthesis of 1-Bromotridecane is most commonly achieved through the nucleophilic substitution of 1-tridecanol (B166897). This can be accomplished using various brominating agents and solvent systems, each with distinct advantages and procedural nuances.

Nucleophilic Substitution of 1-Tridecanol with Hydrobromic Acid

A well-documented and widely employed method for synthesizing this compound involves the reaction of 1-tridecanol with hydrobromic acid (HBr) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.comchemicalbook.com This approach is a classic example of converting a primary alcohol into an alkyl halide. science-revision.co.uk

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted process, the bromide ion (Br⁻), acting as the nucleophile, attacks the primary carbon atom bearing the hydroxyl group, while the protonated hydroxyl group (a good leaving group) departs simultaneously. masterorganicchemistry.commsu.edu This mechanism is characteristic for primary alcohols, as the formation of a primary carbocation is energetically unfavorable, thus precluding an SN1 pathway. libretexts.orgunco.edu

Acidic conditions are crucial for this reaction to proceed efficiently. masterorganicchemistry.com The hydroxyl group (-OH) of 1-tridecanol is a poor leaving group. masterorganicchemistry.comlibretexts.org In the presence of a strong acid like sulfuric acid or hydrobromic acid, the oxygen atom of the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). masterorganicchemistry.commsu.edu This protonation step converts the poor leaving group into a much better leaving group, water (H₂O), which is readily displaced by the nucleophilic bromide ion. libretexts.orgmasterorganicchemistry.com The use of strong acids ensures a high concentration of the protonated alcohol, driving the reaction forward. masterorganicchemistry.com

A typical procedure involves heating a mixture of 1-tridecanol, hydrobromic acid (often 48% aqueous solution), and concentrated sulfuric acid to reflux for several hours. google.com For instance, one method describes refluxing at 110°C for 5 hours. google.com After the reaction is complete, the organic layer containing the this compound is separated, washed to neutralize any remaining acid, and purified by vacuum distillation. google.com Yields for this type of reaction are generally high, with one report citing a 95% yield for the synthesis of this compound. google.com

Reaction Mechanism Elucidation (e.g., S<sub>N</sub>2 Pathway)

Bromination Utilizing Hydrogen Bromide in Specific Solvent Systems (e.g., 1,4-Dioxane (B91453)/Hexane)

An alternative and often more efficient method involves the use of hydrogen bromide gas dissolved in a specific solvent system, such as a mixture of 1,4-dioxane and hexane (B92381). This approach offers milder reaction conditions and can lead to higher yields and purity of the final product. chemicalbook.com

This method is highly efficient, with reactions often reaching completion within a short period at room temperature. chemicalbook.com For example, the bromination of a long-chain alcohol analogous to 1-tridecanol with HBr in a 1,4-dioxane/hexane system was reported to be complete within one hour at 20°C, yielding the corresponding alkyl bromide in 98% purity. chemicalbook.com The use of 1,4-dioxane as a polar solvent enhances the solubility of HBr, thereby accelerating the reaction kinetics. Hexane, a nonpolar solvent, facilitates the subsequent phase separation during the workup process. The milder conditions, avoiding high temperatures, also minimize the potential for side reactions.

The general procedure involves dissolving 1-tridecanol in hexane and then adding a solution of HBr in 1,4-dioxane. After stirring for a designated time, the reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent like diethyl ether. The combined organic extracts are then dried and concentrated, and the crude product is purified, typically by silica (B1680970) gel chromatography.

ParameterHBr/H₂SO₄ MethodHBr in 1,4-Dioxane/Hexane Method
Reagents 1-Tridecanol, Hydrobromic Acid, Sulfuric Acid1-Tridecanol, Hydrogen Bromide in 1,4-Dioxane, Hexane
Reaction Temperature High (e.g., 99-101°C or 110°C) google.comRoom Temperature (e.g., 20°C) chemicalbook.com
Reaction Time Several hours (e.g., 5-8 hours) google.comApproximately 1 hour chemicalbook.com
Yield High (e.g., 95%) google.comVery High (e.g., 98% for an analog) chemicalbook.com
Purification Vacuum Distillation google.comSilica Gel Chromatography

Advanced and Catalytic Synthesis Approaches

While the established methods are effective, research into advanced and catalytic approaches for the synthesis of this compound and similar alkyl bromides is ongoing. These newer methods aim to improve efficiency, reduce waste, and utilize milder reaction conditions.

One area of advancement involves the use of phase-transfer catalysts. For instance, tetrapropylammonium (B79313) bromide has been employed as a phase-transfer catalyst in reactions involving this compound, enhancing its reactivity and reducing reaction times. Another approach utilizes ionic liquids, such as 1-n-butyl-3-methylimidazolium halide, in the presence of Brønsted acids to efficiently convert alcohols to alkyl halides at room temperature. organic-chemistry.org

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) represents a significant refinement in the synthesis of alkyl halides, enabling reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. This methodology is particularly valuable for enhancing reaction rates and minimizing the formation of byproducts under milder conditions. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts, valued for their ability to form lipophilic cations that can solubilize anions in organic solvents, thereby facilitating reactions like nucleophilic substitutions. alfachemic.com

A patented method for the synthesis of sodium n-tridecyl sulfonate utilizes this compound as a key intermediate and employs tetrapropylammonium bromide as a phase-transfer catalyst. google.com In this process, anhydrous sodium sulfite, water, this compound, and a catalytic amount of tetrapropylammonium bromide are combined in a reactor. google.com The role of tetrapropylammonium bromide is to increase the reactivity of this compound in the sulfonation reaction. google.com Research indicates that an optimal catalyst loading is between 0.4–0.6 mol% relative to the main reactants.

ParameterProcess without PTC (Baseline)Process with Tetrapropylammonium BromideReference
ReactantsThis compound, Anhydrous Sodium Sulfite, WaterThis compound, Anhydrous Sodium Sulfite, Water, Tetrapropylammonium Bromide google.com
Reaction Time>24 hours16–24 hours
ReactivityStandardEnhanced google.com
Byproduct FormationStandardReduced google.com
Application of Tetrapropylammonium Bromide

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for alkyl bromides, including this compound, is increasingly influenced by the principles of green chemistry, which advocate for the use of environmentally benign methods and materials. researchgate.netasianpubs.orgscribd.com This involves creating efficient processes that utilize renewable, biodegradable, and safe solvents while moving away from hazardous reagents and harsh conditions. nih.govacs.org

Sustainable methodologies for producing alkyl bromides focus on replacing traditional, often harsh, reactions like the Appel reaction, which has environmental drawbacks. researchgate.netasianpubs.org An alternative approach involves the conversion of alcohols to alkyl bromides using pyridinium-based ionic liquids with p-toluenesulphonic acid in a solvent-free procedure, presenting a more environmentally acceptable process. researchgate.netasianpubs.orgscribd.com

Solvent selection is a critical aspect of green synthesis. researchgate.net Known synthetic methods for related compounds have often required problematic or hazardous solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107), or xylene. nih.govacs.org In line with green chemistry principles, research has focused on designing processes that use inexpensive and safe solvents. nih.govacs.org For instance, the synthesis of N-alkylnicotinamide bromides from 1-bromoalkanes has been successfully demonstrated using n-propanol, a renewable and biodegradable solvent, achieving high yields of 80-99%. nih.govacs.org

Solvent TypeExamplesCharacteristicsReference
Traditional/HazardousDimethylformamide (DMF), Xylene, TetrahydrofuranConsidered problematic or hazardous, subject to replacement. nih.govacs.org
Green/Sustainablen-Propanol, Ionic LiquidsRenewable, biodegradable, safe, used in environmentally benign processes. researchgate.netnih.govacs.org

Methodological Challenges and Refinements in Preparation

The synthesis of this compound, most commonly via the nucleophilic substitution of 1-tridecanol, involves several challenges that can affect the final product's quality. Key issues include the formation of byproducts and the need for effective purification to achieve high-purity this compound. archivemarketresearch.com

Several strategies have been developed to overcome synthetic challenges and improve the yield and purity of this compound. Controlling reaction parameters is paramount. For example, overheating or extended reaction times can favor the formation of alkene byproducts through elimination reactions. This is mitigated by employing milder temperatures, such as 20°C, and shorter reaction durations.

The stoichiometry of reactants must also be carefully managed. An excess of hydrobromic acid can lead to the formation of dibromide contaminants. Maintaining a controlled stoichiometry, for instance, a 1:1.1 ratio of alcohol to HBr, limits this side reaction. The purity of reagents is also critical; using azeotropic HBr (48%) minimizes water content, which can prevent the hydrolysis of the product back to the alcohol.

Post-synthesis purification is essential for achieving high purity. A common procedure involves washing the organic layer with a 10% sodium carbonate solution to neutralize any residual acid. This is often followed by purification via vacuum distillation or silica gel chromatography. Another refinement involves recrystallization or washing with specific solvent mixtures, such as acetone (B3395972) and isopropanol, to remove inorganic impurities before final drying under reduced pressure. acs.org

Challenge / ByproductRefinement StrategyReference
Elimination Products (Alkenes)Use of mild temperatures (e.g., 20°C) and shorter reaction times.
Dibromide ContaminationControl stoichiometry (e.g., 1:1.1 alcohol to HBr ratio).
Hydrolysis (Reversion to Alcohol)Use of azeotropic HBr (48%) to minimize water content.
Residual AcidWashing with 10% sodium carbonate solution.
General ImpuritiesPurification via vacuum distillation or silica gel chromatography.
Inorganic ImpuritiesWashing/recrystallization with acetone/isopropanol mixture. acs.org

Optimization of Reaction Parameters and Stoichiometry

The synthesis of this compound, primarily from 1-tridecanol, is highly dependent on the fine-tuning of reaction parameters to maximize yield and purity. Key variables include temperature, reaction time, solvent choice, and the stoichiometric ratio of reactants.

One of the most common methods involves the nucleophilic substitution of 1-tridecanol using hydrobromic acid (HBr), often with sulfuric acid as a catalyst. In a procedure analogous to the synthesis of similar long-chain alkyl bromides, 1-tridecanol is first mixed with concentrated sulfuric acid to protonate the hydroxyl group, making it a better leaving group. Subsequently, 48% w/w hydrobromic acid is added. Controlling the temperature is critical; the HBr is added dropwise to prevent overheating, and the mixture is then heated to approximately 99–101°C for about 8 hours to ensure the reaction goes to completion. chemicalbook.com

A modified, more rapid method can be employed using a different solvent system. For instance, 1-tridecanol's precursor, tridecene, can be reacted with hydrogen bromide in a 1,4-dioxane/hexane solvent system. This reaction proceeds efficiently at room temperature (20°C) and is typically complete within one hour. chemicalbook.com The stoichiometry for this method involves a slight excess of the HBr solution; for example, a ratio of 2 mmol of the alkene to 2.7 mmol of HBr has been used effectively. chemicalbook.com

For industrial-scale synthesis, phase-transfer catalysis offers a significant process optimization. The use of a catalyst like tetrapropylammonium bromide can enhance the reactivity of the substrates, leading to a reduction in reaction time from 24 hours to between 16 and 24 hours. This catalytic approach not only speeds up the process but also helps in minimizing the formation of byproducts. The stoichiometry in traditional HBr/acid methods is also a crucial parameter to control. An optimized molar ratio of 1:1.1 for the alcohol to HBr is recommended to limit the formation of dibromide impurities.

The following interactive table summarizes optimized parameters from various synthetic approaches.

Mitigation of Side Reactions and Byproduct Formation

In the synthesis of this compound, the formation of undesirable byproducts can significantly lower the yield and complicate purification. The primary side reactions are elimination, which forms alkenes, and the formation of dibromides.

Elimination reactions, where tridecene is formed instead of this compound, are favored by high temperatures and extended reaction times. To mitigate this, the reaction should be conducted under mild temperature conditions (e.g., 20°C) and for shorter durations whenever the chosen method allows.

The formation of dibromides occurs when there is an excess of the brominating agent, such as HBr. This byproduct can be particularly problematic in downstream applications. The most effective mitigation strategy is the strict control of stoichiometry. By maintaining a reactant ratio of alcohol to HBr at approximately 1:1.1, the likelihood of this side reaction is significantly reduced. After the reaction, any residual acid is typically neutralized by washing the organic layer with a 10% sodium carbonate solution. chemicalbook.com

In syntheses that utilize this compound as a reactant, such as in Grignard reactions, a major byproduct can be the Wurtz coupling product. umt.edu This occurs when the Grignard reagent (tridecylmagnesium bromide) reacts with unreacted this compound. umt.edu For instance, in a reaction with levoglucosenone, this coupling led to the formation of octacosane (B166375) as a significant byproduct. umt.edu Minimizing this side reaction often involves careful control of addition rates and temperature to ensure the Grignard reagent reacts preferentially with the intended substrate.

Purification methods are essential to remove any byproducts that do form. Silica gel chromatography using a nonpolar eluent like hexane is effective for removing nonpolar impurities. chemicalbook.com For reactions involving catalytic methods, recrystallization from ethanol (B145695) can be used to eliminate residual catalysts and other impurities.

The following interactive table provides a summary of common side reactions and the strategies employed to mitigate them.

Reactivity and Mechanistic Investigations of 1 Bromotridecane

Fundamental Reactivity as an Alkylating Agent

1-Bromotridecane is a long-chain alkyl bromide that serves as a key reagent in organic synthesis, primarily functioning as an alkylating agent. This reactivity stems from the electronic properties of the carbon-bromine bond and the ability of the bromine atom to act as an effective leaving group. Its utility is demonstrated in a variety of reactions that form new carbon-carbon and carbon-heteroatom bonds.

The efficacy of this compound as an alkylating agent is fundamentally dependent on the nature of the bromine atom as a leaving group. In nucleophilic substitution reactions, the leaving group departs with the pair of electrons from the broken chemical bond. pharmacy180.com The ability of a species to act as a good leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.

The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), which is a strong acid. Consequently, the bromide ion is a very weak base and highly stable in solution, making it an excellent leaving group. chemguide.co.uk This characteristic facilitates the cleavage of the C-Br bond when a nucleophile attacks the electrophilic carbon atom of the tridecyl chain, enabling the substitution reaction to proceed efficiently. pharmacy180.comlibretexts.org

The primary application of this compound as an alkylating agent is in the formation of new covalent bonds. By reacting with suitable nucleophiles, the tridecyl group can be appended to a wide range of molecular scaffolds.

Carbon-Carbon Bond Formation: this compound is employed in reactions with carbon-based nucleophiles, such as cyanide ions or enolates, to extend carbon chains. A notable example is in the synthesis of isotopically labeled fatty acids. Research has shown that this compound can be treated with potassium cyanide (K¹³CN) to form a ¹³C-labeled nitrile. Subsequent hydrolysis of the nitrile group yields [1-¹³C]tetradecanoic acid, demonstrating a clean and efficient method for carbon chain extension.

Carbon-Heteroatom Bond Formation: Similarly, this compound reacts with heteroatom nucleophiles to form carbon-heteroatom bonds, such as C-O and C-N linkages. These reactions are crucial for synthesizing ethers, esters, and amines. For instance, its reaction with hydroxyl-containing compounds leads to the formation of ethers (Williamson ether synthesis), and its reaction with amines yields substituted alkylamines. These specific reaction classes are detailed further in the following sections.

Role of Bromine as a Leaving Group

Nucleophilic Substitution Reactions

Nucleophilic substitution is the principal reaction pathway for this compound. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2). europa.eu This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemguide.co.uklibretexts.org

This compound reacts with various hydroxyl-containing nucleophiles. When heated under reflux with an aqueous solution of a strong base like sodium hydroxide (B78521), it undergoes substitution to yield tridecan-1-ol. chemguide.co.uk The reaction proceeds via an SN2 mechanism where the hydroxide ion (OH⁻) acts as the nucleophile.

CH₃(CH₂)₁₂Br + OH⁻ → CH₃(CH₂)₁₂OH + Br⁻

Furthermore, in the presence of a base, alcohols (alkoxides) can serve as nucleophiles to produce ethers in a reaction known as the Williamson ether synthesis. For example, reacting this compound with an alcohol (ROH) in the presence of a base to deprotonate the alcohol would yield an alkyl tridecyl ether (CH₃(CH₂)₁₂OR).

The synthesis of long-chain alkyl amines can be achieved through the N-alkylation of primary or secondary amines with this compound. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon bearing the bromine and displacing it. This method is a direct route to producing secondary, tertiary, or even quaternary ammonium (B1175870) salts depending on the starting amine and reaction conditions.

Studies on analogous long-chain alkyl bromides, such as 1-bromotetradecane (B124005), demonstrate this reactivity. For instance, N,N'-trans-disubstituted cyclams have been prepared by reacting a cyclam precursor with 1-bromotetradecane, although the reaction required an extended time due to the reactivity of the specific substrate. muni.cz A general process for producing alkyldimethylamines involves the amination of a 1-haloalkane with dimethylamine. libretexts.org

The SN2 reaction is governed by strict stereoelectronic requirements. The mechanism involves a "backside attack," where the nucleophile must approach the electrophilic carbon from the side directly opposite the leaving group. pharmacy180.comlibretexts.org This specific trajectory allows for the optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond. pharmacy180.com

Stereoelectronic Effects in S<sub>N</sub>2 Pathways

Mechanistic Insights via Isotopic Labeling (e.g., Deuterated Substrates)

Coupling Reactions and Carbon Chain Elongation

As a primary alkyl halide, this compound is a valuable substrate for forming new carbon-carbon bonds, thereby extending the carbon skeleton to produce more complex molecules.

This compound is utilized in coupling reactions to synthesize long-chain alkenes and alkynes. For example, it is a starting material in the synthesis of (Z)-7-henicosene, a component of certain insect pheromones. researchgate.net This synthesis can be achieved by coupling this compound with a suitable organometallic reagent derived from 1-octyne. researchgate.net

Similarly, this compound is used to produce internal alkynes such as 2-hexadecyne-1-ol. chemicalbook.comchemdad.com This synthesis involves a coupling reaction between the dilithio-derivative of propargyl alcohol and this compound in a liquid ammonia (B1221849) solvent system. chemicalbook.com These examples underscore the role of this compound as a key building block for introducing a C₁₃ alkyl chain in the targeted synthesis of unsaturated long-chain compounds.

The Grignard reaction is a fundamental method for carbon-carbon bond formation and carbon chain elongation. chemguide.co.ukmasterorganicchemistry.com this compound can be reacted with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, tridecylmagnesium bromide (C₁₃H₂₇MgBr). chemguide.co.ukgoogle.comlibretexts.org This organometallic reagent features a highly nucleophilic carbon atom, which can attack a wide range of electrophiles. masterorganicchemistry.com

A common application is the reaction with carbon dioxide (CO₂), which, after an acidic workup, produces a carboxylic acid with one additional carbon atom. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction of tridecylmagnesium bromide with CO₂ yields tetradecanoic acid. ucalgary.ca Grignard reagents also readily react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after protonation in a workup step. chemguide.co.uklibretexts.orglibretexts.org The reaction with an aldehyde like ethanal would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. chemguide.co.uk

Table 1: Examples of Grignard Reactions for Carbon Chain Elongation

Grignard ReagentElectrophileIntermediateFinal ProductReference
Tridecylmagnesium bromide (from this compound)Carbon Dioxide (CO₂)Magnesium carboxylate complexTetradecanoic acid ucalgary.ca
Tridecylmagnesium bromide (from this compound)Methanal (Formaldehyde)Alkoxide1-Tetradecanol (Primary Alcohol) libretexts.org
Tridecylmagnesium bromide (from this compound)Generic Aldehyde (R-CHO)AlkoxideSecondary Alcohol (R-CH(OH)-C₁₃H₂₇) chemguide.co.uk
Tridecylmagnesium bromide (from this compound)Generic Ketone (R-CO-R')AlkoxideTertiary Alcohol (RR'C(OH)-C₁₃H₂₇) chemguide.co.uk

Synthesis of Functionalized Alkenes and Alkynes

Quaternization Reactions

Quaternization involves the alkylation of a tertiary amine or a nitrogen-containing heterocycle to form a quaternary ammonium salt. This compound and similar long-chain alkyl halides are effective alkylating agents in these reactions.

Note: This section discusses the formation of a tetradecyl (C₁₄) derivative as specified in the outline heading, which involves the use of 1-bromotetradecane.

A significant application of this type of reaction is the synthesis of N-tetradecyl-1,10-phenanthrolinium bromide. nih.govscispace.comresearchgate.net This is achieved through the quaternization of one of the nitrogen atoms in the 1,10-phenanthroline (B135089) ring system using 1-bromotetradecane. nih.gov The reaction is typically carried out by dissolving 1-bromotetradecane in a solvent like 1,4-dioxane (B91453) and adding it to a solution of 1,10-phenanthroline. scispace.com The mixture is heated (e.g., at 50°C for 36 hours) to facilitate the nucleophilic attack of a phenanthroline nitrogen on the primary carbon of the bromoalkane, displacing the bromide ion and forming the quaternary ammonium salt. scispace.com

The resulting product, [C₂₆H₃₇N₂]Br, is an amphiphilic salt with a hydrophobic alkyl chain and a positively charged, flat aromatic head. nih.gov Following the quaternization, the bromide anion can be exchanged for other anions, such as bis(trifluoromethylsulfonyl)imide ([(CF₃SO₂)₂N]⁻), by reacting the salt with a lithium salt of the desired anion. nih.govresearchgate.net This anion exchange can produce a more stable salt with different properties, such as a lower melting point, creating an ionic liquid. nih.govresearchgate.net

Table 2: Synthesis of N-Tetradecyl-1,10-phenanthrolinium Bromide

Reactant 1Reactant 2SolventConditionsProductReference
1,10-Phenanthroline1-Bromotetradecane1,4-Dioxane50°C, 36 hoursN-Tetradecyl-1,10-phenanthrolinium bromide ([C₂₆H₃₇N₂]Br) nih.govscispace.com

Derivatization to Pyridinium (B92312) Bromide Structures

The conversion of this compound into a quaternary ammonium salt, specifically a pyridinium bromide derivative, is a well-established synthetic route. This transformation proceeds via a nucleophilic substitution reaction, where the nitrogen atom of the pyridine (B92270) ring acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in this compound. This reaction, known as the Menshutkin reaction, results in the formation of N-tridecylpyridinium bromide.

The synthesis is typically achieved by heating this compound with pyridine. mdpi.com The reaction is often carried out in a solvent such as toluene (B28343) or acetonitrile, although solvent-free conditions can also be employed. mdpi.comgoogle.com The reaction mixture is stirred at an elevated temperature, for instance, around 110 °C, for several hours to ensure the completion of the reaction. mdpi.com Upon completion, the resulting pyridinium salt, which is generally a solid, can be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether. mdpi.com Further purification can be achieved by recrystallization. The general reaction is as follows:

C₁₃H₂₇Br + C₅H₅N → [C₁₃H₂₇NC₅H₅]⁺Br⁻

The resulting N-alkylpyridinium bromides are a class of ionic liquids and phase-transfer catalysts with various applications. The length of the alkyl chain, in this case, the tridecyl group, significantly influences the surfactant properties and hydrophobicity of the resulting molecule. mdpi.com

Table 1: Synthesis of N-Tridecylpyridinium Bromide from this compound

Reactant 1Reactant 2SolventTemperatureReaction TimeProduct
This compoundPyridineToluene~110 °C24 hours1-Tridecylpyridinium bromide

Elimination Reactions and Olefin Formation

This compound, as a primary alkyl halide, can undergo elimination reactions to form an alkene. chemguide.co.uk This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. The reaction is typically facilitated by a strong base. numberanalytics.com

Given that this compound is a primary alkyl halide, the predominant mechanism for this transformation is the bimolecular elimination (E2) reaction. numberanalytics.commatanginicollege.ac.in The E2 mechanism is a single-step, concerted process where the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine (the β-carbon), and the bromide ion departs simultaneously, leading to the formation of a carbon-carbon double bond. chemguide.co.ukmatanginicollege.ac.in

The primary product of the elimination reaction of this compound is 1-tridecene . Strong bases such as potassium hydroxide (KOH) dissolved in ethanol (B145695) are commonly used to promote this reaction. chemguide.co.uklibretexts.org The use of a strong, sterically unhindered base favors the E2 pathway over the competing nucleophilic substitution (SN2) reaction.

The general equation for the elimination reaction is:

CH₃(CH₂)₁₀CH₂CH₂Br + Base → CH₃(CH₂)₁₀CH=CH₂ + H-Base⁺ + Br⁻

The reaction conditions, particularly the choice and strength of the base and the temperature, are crucial in determining the yield of the olefin product and minimizing the formation of substitution byproducts. chemguide.co.uknumberanalytics.com

Table 2: Elimination Reaction of this compound

SubstrateReagentTypical ConditionsMechanismMajor Olefin Product
This compoundPotassium Hydroxide (KOH) in EthanolHeat under refluxE21-Tridecene

Advanced Applications in Organic and Materials Synthesis

Intermediate in Fine Chemical Synthesis

1-Bromotridecane is a key intermediate in the production of diverse specialty and fine chemicals. haihangchem.com Its role as a potent alkylating agent is fundamental to its utility, as the bromine atom acts as an effective leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for its use in the synthesis of more complex molecules for various industries, including pharmaceuticals and agrochemicals. myskinrecipes.com For instance, it is employed in the condensation reaction with ethyl acetoacetate (B1235776) under basic conditions to generate β-ketoesters, which are themselves valuable intermediates in organic synthesis. The incorporation of the tridecyl chain is critical for tuning the physical and chemical properties, such as lipophilicity, of the final products.

Target Compound ClassReagent(s)ApplicationSource(s)
β-KetoestersEthyl acetoacetateVersatile synthetic intermediates
Quaternary Ammonium (B1175870) CompoundsVarious aminesBiocides, fabric softeners, corrosion inhibitors myskinrecipes.com
Pharmaceutical IngredientsVarious complex moleculesActive Pharmaceutical Ingredients (APIs) myskinrecipes.com

Reagent for Carbon-13 Enrichment in Organic Compounds

A significant application of this compound is in the synthesis of isotopically labeled compounds, which are indispensable tools in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. Research has demonstrated its specific use in the preparation of tetradecanoic acid enriched with carbon-13 (¹³C) at the carbonyl carbon (C-1 position). sigmaaldrich.com In this synthetic pathway, this compound is treated with potassium cyanide containing a high enrichment of carbon-13 (K¹³CN). sigmaaldrich.com The cyanide anion displaces the bromide ion in a nucleophilic substitution reaction to form the ¹³C-labeled nitrile. Subsequent hydrolysis of this nitrile yields the desired [1-¹³C]tetradecanoic acid. sigmaaldrich.com This method provides a precise and efficient way to introduce a stable isotope at a specific position within a long-chain fatty acid.

Precursor for Long-Chain Alkanes, Alkenes, and Alkynes

The defined thirteen-carbon chain of this compound makes it an excellent starting material for the synthesis of larger, more complex hydrocarbons through coupling reactions. It is utilized as a precursor to generate long-chain alkanes, alkenes, and alkynes, which have applications as pheromones, lubricants, and other specialty materials. The reactivity of the carbon-bromine bond with organometallic reagents is key to these transformations. Detailed research findings show its successful application in synthesizing specific unsaturated long-chain compounds. sigmaaldrich.com

Synthesized CompoundClassSynthetic UtilitySource(s)
(Z)-7-HenicoseneAlkenePheromone component sigmaaldrich.com
2-Hexadecyne-1-olAlkyneOrganic synthesis intermediate
(Z)-(2′R)-[N-carboethoxypyrrolidine]tetradec-1-eneAlkeneChiral building block sigmaaldrich.com

Synthesis of Surfactants and Emulsifiers

In the field of material science, this compound is a valuable hydrophobic building block for the synthesis of surfactants and emulsifiers. myskinrecipes.com Its long alkyl chain provides the necessary lipophilicity for these amphiphilic molecules, which are designed to reduce surface tension and stabilize emulsions. myskinrecipes.com The synthesis typically involves attaching the tridecyl group to a polar head group. myskinrecipes.com For example, long-chain alkyl bromides, such as this compound, are used in quaternization reactions to produce amphoteric reactive surfactants. google.com These resulting surfactants exhibit excellent emulsifying properties and can be used as polymerizable emulsifiers in emulsion polymerization processes. google.com

This compound and its homologs are particularly important in the synthesis of Gemini (B1671429) surfactants, a class of high-performance surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. researchgate.net While specific studies often cite the use of closely related homologs like 1-bromododecane (B92323) and 1-bromotetradecane (B124005), the synthetic strategies are directly applicable to this compound for creating the hydrophobic tails. nih.govacs.org

These syntheses involve reacting the alkyl bromide with a precursor molecule containing two nucleophilic sites, thereby attaching two long alkyl chains. nih.govacs.org Subsequent chemical modifications of the head groups allow for the creation of various types of Gemini surfactants.

Cationic Gemini Surfactants: These are commonly produced by reacting a long-chain alkyl bromide with a diamine, followed by quaternization with a reagent like methyl iodide to create two cationic ammonium head groups. nih.govacs.org

Zwitterionic Gemini Surfactants: These can be synthesized by alkylating a suitable precursor with the long-chain alkyl bromide and then introducing a negatively charged group. nih.govacs.org One reported method involves alkylating a precursor with ethyl bromoacetate, followed by hydrolysis of the ester to yield a carboxylate group, resulting in a surfactant with both a positive (ammonium) and a negative (carboxylate) charge. nih.govacs.org

Gemini Surfactant TypeGeneral Synthetic FeatureSource(s)
CationicQuaternization of diamine precursors with alkyl bromides. nih.govacs.org
ZwitterionicIntroduction of both a cationic center and an anionic group (e.g., carboxylate). nih.govacs.org

Integration into Polymeric Materials

This compound serves as a reagent for integrating long alkyl chains into polymeric structures, thereby modifying their properties. ambeed.com The introduction of the tridecyl group can enhance hydrophobicity, alter solubility, and influence the morphology of the final polymer. This functionalization is critical for developing advanced materials with tailored characteristics.

The terminal bromine atom allows this compound to act as an initiator or a functionalizing agent in various polymerization techniques. cmu.edu In processes like Atom Transfer Radical Polymerization (ATRP), an alkyl halide can initiate the polymerization of monomers, resulting in a polymer chain with the alkyl group at one end and a bromine atom at the other. cmu.edu This terminal bromine can then be used for further "post-functionalization" reactions.

Development of Materials with Tailored Surface Properties

This compound is a key reagent in the development of materials with precisely controlled surface characteristics. Its utility stems from its bifunctional nature: the reactive bromide group allows for covalent attachment to various substrates, while the long, thirteen-carbon alkyl chain imparts significant hydrophobicity. This structure is leveraged in the synthesis of surfactants and surface-modifying agents. For instance, similar long-chain alkyl bromides are used to create gemini surfactants, which exhibit unique aggregation behavior and surface activity. tandfonline.com The tridecyl chain, when incorporated into a molecule, can dramatically alter its interaction with aqueous and non-aqueous environments, a fundamental principle in formulating coatings, lubricants, and agents for modifying the self-aggregation properties of polymeric compositions. google.com The process often involves the alkylation of a hydrophilic head group with this compound, resulting in an amphiphilic molecule capable of self-assembling at interfaces to reduce surface tension.

Research in Polymer-Based Nanoparticles

In the field of nanotechnology, this compound serves as a critical building block for modifying polymers used in the creation of advanced nanoparticles. cabidigitallibrary.orgmdpi.com Polymer-based nanoparticles are engineered for a variety of applications, including targeted drug delivery, due to their customizable size, surface functionality, and biocompatibility. cabidigitallibrary.orgfrontiersin.org The introduction of the tridecyl group from this compound onto a polymer backbone can influence the nanoparticle's physicochemical properties, such as its hydrophobicity, stability, and drug-loading capacity. mdpi.com For example, in the synthesis of poly(ionic liquid) (PIL) nanoparticles, the surface functionality can be flexibly designed; alkylating agents are essential for creating the monomeric units that, upon polymerization, form nanoparticles with specific properties. sigmaaldrich.com The covalent attachment of the long alkyl chain can enhance the encapsulation of lipophilic therapeutic agents and improve the nanoparticle's interaction with biological membranes. nih.gov

Biomimetic and Biological Molecule Synthesis

Ether Lipid and Analog Synthesis

This compound is an important precursor in the synthesis of ether lipids and their analogs, which are crucial components of cell membranes in many organisms and are investigated for their therapeutic potential. beilstein-journals.orgnih.gov Ether lipids are characterized by an alkyl chain linked to a glycerol (B35011) backbone via an ether bond. beilstein-journals.org The synthesis of these molecules often involves the alkylation of a protected glycerol derivative with a long-chain alkyl halide. In a representative synthesis, a compound like 2-O-methylglycerol is alkylated using an alkyl bromide, such as 1-bromotetradecane (a close analog of this compound), to form the characteristic ether linkage. beilstein-journals.orgresearchgate.net This step is fundamental to building the core structure of various ether lipids before the subsequent addition of polar head groups. beilstein-journals.org

Scaffold for Biologically Active Compounds

The molecular structure of this compound makes it a valuable scaffold for constructing more complex, biologically active compounds. Its reactive bromine atom serves as a handle for attaching the tridecyl chain to various heterocyclic or functionalized core structures. This approach has been used to synthesize novel compounds with potential therapeutic applications. For example, researchers have used the longer-chain 1-bromotetradecane to perform S-alkylation on 2-mercaptobenzimidazole, a nucleus known for its pharmacological activities, to create new derivatives. sci-hub.se Similarly, long-chain alkyl bromides are used to quaternize nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) to produce organic salts with antibacterial activity. researchgate.net this compound itself has been utilized in the synthesis of isotopically labeled tetradecanoic acid, demonstrating its role in creating specialized molecules for metabolic research.

The following table summarizes research findings on the use of this compound and analogous alkyl bromides in synthesizing biologically relevant molecules.

PrecursorReagentProduct ClassApplication/SignificanceCitation
2-O-Methylglycerol1-BromotetradecaneEther Lipid IntermediateSynthesis of Phosphoethanolamine (PE) derivative beilstein-journals.orgresearchgate.net
2-Mercaptobenzimidazole1-BromotetradecaneN-acylhydrazone derivativesPotential antioxidant and α-glucosidase inhibitors sci-hub.se
1,10-Phenanthroline1-BromotetradecaneQuaternary Ammonium SaltsAntibacterial agents researchgate.net
Ethyl AcetoacetateThis compoundβ-KetoestersIntermediate for organic synthesis

Metallomesogenic Polymers

This compound is a precursor for synthesizing ligands used in metallomesogenic polymers. These are advanced materials that combine the properties of liquid crystals (mesomorphism) and metal-containing polymers. The long, flexible alkyl chains are crucial for inducing the liquid crystalline phases. While specific research often cites the readily available 1-bromotetradecane, the synthetic methodology is directly applicable to this compound. rheniumshop.co.ilchemicalbook.comchemicalbook.in The synthesis involves attaching the long alkyl chains to a ligand, which is then coordinated to a metal center, such as palladium(II). sigmaaldrich.comfishersci.fr The resulting polymer possesses ordered, anisotropic properties sensitive to temperature, which are desirable for applications in optical and electronic devices. The length of the alkyl chain, such as the tridecyl group, directly influences the transition temperatures and the type of mesophase formed by the polymer. sigmaaldrich.com

Biological Activity and Interactions Research

Skin Sensitization Potential

Research into the skin sensitization potential of 1-bromotridecane and related 1-bromoalkanes has been conducted to understand their capacity to act as contact allergens. These studies are crucial for assessing the safety of products containing such compounds.

The primary method for evaluating the skin sensitization potential of chemicals is the murine Local Lymph Node Assay (LLNA). europa.euacs.org This internationally accepted test measures the proliferation of lymphocytes in the lymph nodes that drain the site of chemical application on the skin of mice. chemsafetypro.comunece.org An increase in lymphocyte proliferation, quantified as a Stimulation Index (SI), indicates that the substance has induced an allergic response. europa.eu A chemical is typically classified as a sensitizer (B1316253) if it produces a Stimulation Index of three or greater (SI ≥ 3) compared to a vehicle control. chemsafetypro.com From the dose-response data, a key value known as the EC3 (Effective Concentration 3%) is calculated. oup.com The EC3 value represents the concentration of a chemical required to produce a Stimulation Index of 3 and is used to quantify the potency of the sensitizer. chemsafetypro.com

In a comprehensive study of 1-bromoalkanes, various concentrations were tested using an acetone-olive oil (AOO; 4:1) vehicle to determine their sensitization potential. oup.comoup.com The table below presents the LLNA results for this compound and its neighboring homologues.

CompoundCarbon Chain (Cn)Concentration 5% (SI)Concentration 10% (SI)Concentration 25% (SI)EC3 Value (%)
1-Bromododecane (B92323)C121.583.208.649.2
This compoundC131.443.4611.858.6
1-Bromotetradecane (B124005)C141.827.3011.666.1
1-BromopentadecaneC153.5613.6414.704.8
1-BromohexadecaneC160.79--1.75

Data sourced from Siegel et al. (2009). oup.com Note: SI = Stimulation Index. A '-' indicates data was not provided for that concentration, likely due to solubility limits or reaching the EC3 threshold at lower concentrations.

The structure of an alkyl halide, particularly its carbon chain length, significantly influences its skin sensitization potential. oup.com For the 1-bromoalkane series, a clear structure-activity relationship has been established. oup.com The ability of these compounds to act as sensitizers is predicated on their electrophilic nature, which allows them to react with nucleophilic sites on skin proteins to form immunogenic complexes. oup.comcdc.gov However, for this reaction to occur, the chemical must first penetrate the outer layer of the skin, the stratum corneum.

The carbon chain length governs the lipophilicity of the molecule. While increased lipophilicity can enhance skin penetration, it is not the sole determinant of sensitization potency. oup.comnih.gov Studies show that factors such as the vehicle used to apply the chemical, the compound's volatility, and its retention on the skin surface all contribute to the observed potency in the LLNA. oup.comoup.com For instance, shorter-chain 1-bromoalkanes (C6-C11) show little to no sensitization, which is partly attributed to their high volatility, leading to evaporative loss from the skin surface before significant penetration can occur. nih.gov As the chain length increases, volatility decreases, and skin retention improves, leading to a rise in sensitization potential.

A notable finding in the study of 1-bromoalkanes is the biphasic dose-response relationship between carbon chain length and sensitization potency. oup.comoup.com This means that as the alkyl chain length increases, the sensitizing activity first increases to a peak and then subsequently decreases.

This biphasic trend was confirmed in LLNA studies, which demonstrated that sensitizing activity begins to appear around a 12-carbon chain (1-bromododecane). oup.com The potency then increases, reaching its maximum at the 16-carbon chain (1-bromohexadecane), which is the most potent sensitizer in the series. oup.com For 1-bromoalkanes with chains longer than 16 carbons, such as 1-bromononadecane (B1582091) (C19), the sensitization potential declines significantly. oup.com This decrease in activity for very long-chain alkanes is thought to be related to reduced bioavailability or skin penetration becoming a rate-limiting factor, potentially due to the molecule's large size and decreased mobility within the skin layers. europa.eu This complex relationship highlights that an optimal balance of lipophilicity and molecular size is required for maximal sensitization potential. oup.com

Structure-Activity Relationships: Influence of Carbon Chain Length

Antimicrobial Properties of Brominated Alkanes

Brominated organic compounds, including haloalkanes, are recognized for their biocidal properties. Their utility extends to various applications, from disinfectants to the synthesis of more complex antimicrobial agents.

Halo-nitro compounds, including secondary bromo-nitroalkanes, have been identified as active antibacterial and antifungal agents, with the bromo derivatives noted for being the most active and stable in one series. nih.gov The antimicrobial action of such compounds often relates to their ability to disrupt cellular processes. While simple haloalkanes themselves have some activity, they are frequently used as precursors in the synthesis of more potent antimicrobial structures. For example, haloalkanes are key reactants in the N-alkylation of heterocyclic compounds like benzimidazoles to produce derivatives with significant antifungal activity against yeasts such as Candida tropicalis and Candida albicans. nih.gov Similarly, some brominated flavone (B191248) derivatives have shown promising antifungal activity against plant pathogenic fungi like Rhizoctonia solani. researchgate.net

A primary application of this compound and other bromoalkanes in antimicrobial research is their use as alkylating agents to synthesize Quaternary Ammonium (B1175870) Salts (QAS or "quats"). google.comresearchgate.net QAS are cationic surfactants well-known for their potent, broad-spectrum antimicrobial activity. mdpi.commdpi.com The synthesis involves the reaction of a tertiary amine with a bromoalkane, which attaches its alkyl chain to the nitrogen, creating a positively charged cation. tandfonline.com

The antibacterial efficacy of QAS is strongly dependent on the length of the attached alkyl chain. mdpi.com This chain plays a critical role in the compound's ability to disrupt bacterial cell membranes. Research consistently shows that there is an optimal chain length for maximum antibacterial activity. For many QAS, the peak efficacy against Gram-positive bacteria is observed with alkyl chains of C12 to C14, while for Gram-negative bacteria, slightly longer chains of C14 to C16 may be more effective. amazonaws.com For instance, studies on quaternary ammonium salts derived from various heterocyclic cores have shown that derivatives with C10 to C14 alkyl chains exhibit the most potent antibacterial effects against Staphylococcus aureus. mdpi.com Derivatives made from this compound (C13) fall squarely within this optimal range, making them effective precursors for potent antibacterial agents. google.com

Potential Antifungal and Antibacterial Activities

Research into this compound has uncovered its interactions with biological systems, particularly at the cellular level, and its role as a significant component in certain natural extracts.

Interaction with Biological Systems

The structure of this compound, featuring a long hydrocarbon chain, gives it a hydrophobic nature. solubilityofthings.com This characteristic is central to its interaction with biological entities, especially cell membranes.

The biological relevance of compounds like this compound is linked to their ability to interact with cell membranes. solubilityofthings.com The extended aliphatic tail of such molecules can drive their insertion into the lipid bilayer of cell membranes, which can lead to cell damage. The lipophilic character conferred by the long alkyl chain enhances the molecule's ability to penetrate cell membranes, potentially influencing various cellular processes. researchgate.net

The interaction often begins with an electrostatic attraction between the molecule and the charged surface of the membrane. For instance, studies on similar molecules show that a positive charge can facilitate electrostatic interactions with negatively charged bacterial cell membranes, while the aliphatic tail promotes insertion into the lipid core. The charge-mediated interaction is often the initial step, leading to adhesion of the molecule to the membrane surface.

Role as a Bioactive Component in Natural Extracts (e.g., Licorice Oil for Psoriasis)

This compound has been identified as a key bioactive constituent in certain natural products. Notably, it is a significant component of licorice oil, where it has been investigated for its therapeutic potential. innovareacademics.in

Scientific analysis of licorice oil has shown that this compound constitutes 12.94% of the oil. innovareacademics.inresearchgate.net This oil has been formulated into emulgels for the potential treatment of psoriasis, an autoimmune skin disease. innovareacademics.in The anti-inflammatory properties of licorice oil are thought to be beneficial in such applications. innovareacademics.in Research using MTT cytotoxicity studies on Human Epidermal Keratinocyte (HaCaT) cell lines indicated that licorice oil and its emulgel formulations were non-toxic at lower concentrations. innovareacademics.inresearchgate.net

Identified Bioactive Components in Licorice Oil
ComponentRelative Percentage (%)Reference
Carbonic acid, eicosyl vinyl ester14.84 innovareacademics.in
This compound12.94 innovareacademics.in
Piperidinone9.59 innovareacademics.in
Heptane7.07 innovareacademics.in
Tricosaze5.37 innovareacademics.in
Dihydroandroaterone5.29 innovareacademics.in

In Silico Studies of Biological Fate

Computational, or in silico, models are employed to predict the biological fate of chemical compounds, including their metabolism and ability to permeate biological barriers like the skin.

Metabolic Fate Prediction Using Computational Models

Computational tools are used to forecast the potential metabolic pathways of substances like this compound. oup.com The Meteor metabolic fate prediction program is one such tool used for this purpose. oup.comeuropa.eu

For bromoalkanes in general, predictions suggest they may undergo microsomal metabolism, which can result in the release of a bromide ion. oup.com Another potential metabolic pathway is detoxification through conjugation. oup.com Specifically, glutathione (B108866) transferases are enzymes that can catalyze the conjugation of monohalides with glutathione. oup.com In one computational analysis, this compound was classified as a "weak SN2 non-sensitiser". europa.eu

Skin Permeation Coefficient Modeling

The skin permeation coefficient (Kp) quantifies the rate at which a chemical can pass through the skin and is a critical parameter in toxicology and transdermal drug delivery. cdc.govsccj-acst.org This coefficient can be estimated using in silico models. cdc.gov

One established method is the modified Robinson model, which has been implemented in tools like the NIOSH Skin Permeation Calculator. oup.comcdc.gov This model requires the molecule's molecular weight and its octanol-water partition coefficient (logKow) as inputs to estimate the Kp value. cdc.gov Research on 1-bromoalkanes has utilized such models to gain insight into their physical-chemical factors. oup.com Other advanced approaches include the use of machine learning algorithms and Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural or physicochemical descriptors with its skin permeability. plos.org

LLNA Data and Skin Permeation Coefficient for this compound
CompoundCarbon ChainLLNA SI at 2.5%LLNA SI at 5.0%LLNA SI at 10%EC3 (%)Reference
This compoundC131.44 (0.19)3.46 (0.34)11.85 (1.97)8.6 oup.com
LLNA: Local Lymph Node Assay; SI: Stimulation Index; EC3: Estimated Concentration for a 3-fold Stimulation Index. Values in parentheses represent standard deviation.

Environmental Fate and Ecotoxicological Studies of 1 Bromotridecane

The environmental impact of 1-bromotridecane, a long-chain alkyl halide, is a subject of ongoing scientific discussion, primarily due to limited publicly available ecotoxicological data. solubilityofthings.comcymitquimica.com Understanding its behavior and effects in ecosystems requires analysis of its degradation, toxicity, and potential to accumulate in organisms.

Computational and Advanced Spectroscopic Characterization

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. For 1-bromotridecane, these methods offer insights into its reactivity, dynamics, and structural properties that can be difficult to ascertain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a versatile tool in computational chemistry to study reaction mechanisms. mdpi.com By calculating the electron density of a system, DFT can determine the energy and other properties, providing a way to map out potential energy surfaces for chemical reactions. stackexchange.com

For this compound, DFT is instrumental in elucidating the mechanisms of its reactions, such as nucleophilic substitutions (SN2). The bromine atom acts as a good leaving group, making the compound an effective alkylating agent in various synthetic transformations. DFT calculations can model the progress of such reactions, identifying the transition states and intermediates. This allows researchers to understand stereoelectronic effects and predict how the long alkyl chain might influence reactivity compared to smaller bromoalkanes. These theoretical studies can be paired with experimental kinetic data to validate proposed mechanistic hypotheses.

Molecular Dynamics (MD) is a computer simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide a detailed, microscopic view of how systems evolve, making them ideal for studying the behavior of this compound in various environments. ebsco.com By modeling the forces between atoms and their subsequent motions, MD can simulate the conformational changes and interactions of the flexible this compound molecule. researchgate.net

Applications for this compound include simulating its behavior in solution, its interaction with surfaces, or its role within complex mixtures. For instance, MD simulations have been used to investigate the adsorption behavior of surfactants with long alkyl chains, similar to this compound, on metal surfaces to understand corrosion inhibition. electrochemsci.org Such simulations can reveal how the tridecyl chain orients itself and interacts with its surroundings, providing insights into phenomena like self-assembly or partitioning between different phases. The ability of MD to simulate systems containing tens of thousands of atoms makes it a routine method for studying complex molecular assemblies. nih.gov

A crucial aspect of understanding a chemical reaction's feasibility and rate is determining its activation energy—the energy barrier that must be overcome for reactants to transform into products. Computational methods, particularly DFT, are widely used to predict the geometry of transition states and calculate their associated activation energies.

For reactions involving this compound, such as its role in SN2 reactions or its synthesis via nucleophilic substitution of 1-tridecanol (B166897), computational modeling can map the energy profile along the reaction coordinate. This allows for the precise identification of the highest energy point, the transition state. By comparing the energy of the reactants to the energy of the transition state, the activation energy can be calculated. faccts.de These theoretical predictions are invaluable for understanding reaction kinetics and for comparing the reactivity of this compound with other related alkyl halides.

The long, flexible thirteen-carbon chain of this compound means it can exist in numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Quantum chemical calculations are a primary tool for performing conformational analysis to identify the most stable, low-energy conformers. mdpi.com

These calculations systematically explore the potential energy surface of the molecule by varying the torsional angles along the alkyl chain. mdpi.com By calculating the energy of each resulting geometry, a hierarchy of stable conformers can be established. This analysis helps to understand the molecule's predominant shapes in different environments, which influences its physical properties and its ability to interact with other molecules. While specific studies on this compound are not detailed in the provided results, the methodology is standard for flexible molecules. mdpi.com

Prediction of Transition States and Activation Energies

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds. uobabylon.edu.iq It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). uobabylon.edu.iq The structural integrity of this compound is routinely confirmed using NMR spectroscopy.

In the ¹H NMR spectrum of this compound, different sets of protons give rise to distinct signals. uobabylon.edu.iq The protons on the carbon directly attached to the electron-withdrawing bromine atom (C1) are deshielded and appear at the lowest field (highest chemical shift). The protons on the terminal methyl group (C13) are the most shielded and appear at the highest field. The protons on the intervening methylene (B1212753) groups (C2-C12) produce a large, complex signal in the middle of the spectrum.

The following table summarizes the reported ¹H NMR chemical shift data for this compound.

Assignment Chemical Shift (δ) ppm Multiplicity Solvent
CH₂(Br)3.40TripletCCl₄
CH₂(CH₂)₁₀CH₃1.85MultipletCCl₄
(CH₂)₁₀1.26Singlet (broad)CCl₄
CH₃0.88TripletCCl₄
Data sourced from SpectraBase. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (COSY, HSQC) for Structural Assignment

While 1D ¹H and ¹³C NMR provide fundamental information, 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguous signal assignment, especially in complex molecules or for resolving overlapping signals. nist.gov

A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. msu.edu The resulting 2D spectrum plots the ¹H NMR spectrum on both axes. Cross-peaks, appearing off the diagonal, indicate which protons are coupled. For this compound, this would confirm the connectivity of the entire thirteen-carbon chain by showing sequential correlations from the methyl protons (C13) all the way to the methylene protons adjacent to the bromine atom (C1).

The HSQC experiment correlates proton signals directly to the carbon atoms they are attached to. researchgate.net The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. For this compound, HSQC would definitively assign each carbon signal to its corresponding proton(s). For example, the triplet in the ¹H NMR spectrum at approximately 3.41 ppm would show a cross-peak with the carbon signal at around 33.9 ppm, confirming this as the C1 carbon bonded to the bromine. This technique is particularly useful for distinguishing the many overlapping methylene signals in the central part of the alkyl chain. researchgate.net

Variable-Temperature NMR for Dynamic Effects

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational exchange or restricted rotation, which can cause peak broadening or complex splitting patterns in NMR spectra. blogspot.comox.ac.uk For a flexible molecule like this compound, the long alkyl chain can adopt numerous conformations in solution. At room temperature, the rapid interconversion between these conformers results in averaged, sharp NMR signals.

By lowering the temperature, the rate of this exchange can be slowed down. oxinst.com If the energy barrier to a particular conformational change is high enough, separate signals for the different conformers might be observed at low temperatures. blogspot.com Conversely, increasing the temperature can be used to sharpen broad peaks that might arise from intermediate exchange rates. ox.ac.uk While significant dynamic effects leading to distinct conformer signals are less likely for a simple n-alkyl chain like in this compound compared to more complex molecules, VT-NMR can still provide insights into changes in conformational populations and their impact on chemical shifts. blogspot.com The exact temperature range for such experiments depends on the solvent used, ensuring it remains in the liquid phase. uwo.ca

¹H, ¹³C, and ¹⁹F NMR for Derivative Characterization

Standard ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the different protons along the alkyl chain. The terminal methyl group (CH₃) typically appears as a triplet around 0.88 ppm. The methylene group attached to the bromine (CH₂-Br) is the most deshielded and appears as a triplet around 3.41 ppm. The other methylene groups (CH₂) appear as a large, overlapping multiplet between approximately 1.25 and 1.85 ppm. harvard.educhemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbon attached to the bromine (C1) is found at approximately 33.9 ppm. The terminal methyl carbon (C13) appears at around 14.1 ppm. The remaining methylene carbons resonate in the range of 22.7 to 32.8 ppm. harvard.edu

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₂-Br (C1)~3.41 (triplet)~33.9
CH₂ (C2)~1.85 (multiplet)~32.8
-(CH₂)₉-~1.26 (multiplet)~22.7-29.6
CH₂ (C12)~1.41 (multiplet)~31.9
CH₃ (C13)~0.88 (triplet)~14.1

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

¹⁹F NMR for Derivative Characterization: When this compound is used to synthesize fluorinated derivatives, ¹⁹F NMR spectroscopy becomes a powerful characterization tool. nih.gov Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR. alfa-chemistry.com The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals, even for structurally similar fluorine atoms. lcms.cz This technique is crucial for confirming the successful incorporation of fluorine into the molecule and for elucidating the structure of the resulting fluorinated compounds. researchgate.net

X-ray Diffraction and Crystallography for Structural Confirmation

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic and molecular structure of a crystalline solid. up.ac.za For long-chain alkanes and their derivatives, obtaining single crystals suitable for diffraction can be challenging due to their flexibility and tendency to form oils or waxes. jove.com

Mass Spectrometry (e.g., MALDI MS) for Molecular Identification and Purity

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular mass of 263.26 g/mol . nih.gov

A characteristic feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. jove.comntu.edu.sg This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ntu.edu.sg The mass spectrum of this compound would therefore show peaks at m/z 262 and 264.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of larger molecules and to minimize fragmentation. oxinst.comjove.com While often used for biomolecules, it can also be applied to organic polymers and other large molecules. oxinst.com In the context of this compound derivatives, such as those resulting from its attachment to larger molecular scaffolds or polymers, MALDI-TOF (Time-of-Flight) MS would be an effective method to confirm the molecular weight of the final product and assess its purity. nih.gov The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, allowing for the gentle desorption and ionization of the analyte molecules. oxinst.com

Mass Spectrometry Data Value
Molecular Weight263.26 g/mol
Monoisotopic Mass262.1296 Da
Expected Molecular Ion Peaks[M]⁺ and [M+2]⁺
Isotopic Ratio (⁷⁹Br:⁸¹Br)~1:1

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. rsc.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. rsc.org The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS analysis would be able to identify the presence of carbon and bromine on a surface. High-resolution spectra of the Br 3d and C 1s regions would provide information on their chemical states. The binding energy of the bromine peak would confirm its covalent bonding to the carbon chain. mdpi.com While XPS is more commonly used for solid materials and thin films, it can be used to analyze adsorbed layers of this compound or to characterize surfaces that have been functionalized using this compound. ipfdd.de For instance, in studies of brominated polymers or catalysts, XPS is used to confirm the presence and chemical state of bromine on the surface, which is crucial for understanding the material's properties and reactivity. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal thermoanalytical techniques used to characterize the thermal stability and phase behavior of materials. While specific, detailed TGA and DSC data for this compound are not extensively available in publicly accessible literature, the principles of these techniques and data from analogous long-chain alkyl halides allow for an informed discussion of its expected thermal properties.

Thermogravimetric analysis provides insights into the thermal stability of a substance by continuously measuring its mass as a function of temperature, which is increased in a controlled manner. nih.gov This analysis helps determine the onset temperature of decomposition, the rate of mass loss, and the composition of the final residue. For a compound like this compound, a TGA scan would reveal the temperature at which the molecule begins to break down, likely through the cleavage of the carbon-bromine bond and subsequent decomposition of the alkyl chain.

Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. fgcu.edursc.org This technique is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions. rsc.org A DSC analysis of this compound would precisely determine its melting point and the associated enthalpy of fusion.

Studies on related long-chain n-alkyl bromides within urea (B33335) inclusion complexes have shown that their thermal stability generally increases with the length of the carbon chain. cdnsciencepub.com The decomposition of these complexes, which involves the release of the guest bromoalkane molecule, occurs at temperatures between those of the corresponding n-paraffins and n-alcohols. cdnsciencepub.com This suggests that the thermal stability of this compound would be significant, with decomposition likely occurring at elevated temperatures.

In the absence of specific experimental data for this compound, the following table summarizes the type of information that TGA and DSC analyses would provide.

Analytical TechniqueInformation ProvidedRelevance to this compound
Thermogravimetric Analysis (TGA) Onset of decomposition, thermal stability range, decomposition kinetics, residual mass. nih.govWould establish the upper temperature limit for the use of this compound and provide insights into its degradation mechanism.
Differential Scanning Calorimetry (DSC) Melting point, crystallization temperature, enthalpy of fusion, heat capacity. fgcu.edursc.orgWould provide precise data on its phase transitions, which is crucial for its application in synthesis and materials science.

Further research involving the direct TGA and DSC analysis of purified this compound is necessary to generate precise data on its thermal characteristics. Such studies would be valuable for establishing its thermal stability profile for applications in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1-Bromotridecane, and how can purity be rigorously assessed?

  • Methodology : this compound is typically synthesized via radical bromination of tridecane or nucleophilic substitution of 1-tridecanol using HBr or PBr₃. Key steps include refluxing under inert conditions and purification via fractional distillation. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For reproducibility, experimental protocols must specify solvent ratios, reaction times, and purification steps in detail .

Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?

  • Methodology : Stability studies require controlled experiments comparing degradation rates (e.g., via GC or HPLC) under different temperatures, light exposure, and humidity. Accelerated stability testing (e.g., 40°C/75% relative humidity) can simulate long-term storage. Include control samples with stabilizers (e.g., antioxidants) to assess efficacy. Document deviations in physicochemical properties (e.g., color, viscosity) as indicators of degradation .

Intermediate Research Questions

Q. What strategies optimize reaction yields when using this compound in alkylation or Grignard reactions?

  • Methodology : Yield optimization involves systematic variation of parameters:

  • Solvent polarity : Test aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.
  • Catalyst loading : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
  • Temperature gradients : Use kinetic studies to identify ideal reaction windows (e.g., 0°C to room temperature for Grignard formation).
    Quantify byproducts via GC-MS and adjust stoichiometry to minimize side reactions .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodology : Cross-validate data using high-purity samples and standardized measurement protocols. For example, melting points should be determined via differential scanning calorimetry (DSC) rather than capillary methods to account for polymorphism. Solubility studies must specify solvent pre-saturation and equilibration times. Compare results with authoritative databases (e.g., CRC Handbook ) and report deviations with error margins .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the stereoelectronic effects of this compound in SN2 reactions?

  • Methodology : Use isotopic labeling (e.g., deuterated substrates) to track inversion of configuration in SN2 pathways. Computational modeling (DFT or MD simulations) can predict transition states and activation energies. Pair experimental kinetics (e.g., Eyring plots) with theoretical data to validate mechanistic hypotheses. Contrast with bulkier bromoalkanes to assess steric hindrance effects .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for novel derivatives of this compound?

  • Methodology : Employ advanced spectroscopic techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants accurately.
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) that cause splitting anomalies.
    Cross-reference with X-ray crystallography for unambiguous structural confirmation. Document solvent and concentration effects on spectral outcomes .

Q. What environmental impact assessments are critical for this compound, given limited ecotoxicological data?

  • Methodology : Conduct tiered testing:

  • Acute toxicity : Use Daphnia magna or Aliivibrio fischeri bioassays for aquatic toxicity.
  • Biodegradation : Apply OECD 301B tests to evaluate mineralization rates.
  • Bioaccumulation : Model log Kow values and compare with regulatory thresholds (e.g., REACH). Publish negative results to address data gaps in public databases .

Guidelines for Rigorous Research Design

  • Reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards: Document synthetic procedures, characterization data, and statistical analyses in separate "Experimental" and "Supporting Information" sections .
  • Literature Review : Use specialized chemistry encyclopedias (e.g., CRC Handbook) to identify data inconsistencies and avoid redundant studies .
  • Ethical Compliance : Ensure all safety protocols (e.g., fume hood use, waste disposal) align with NFPA/GHS guidelines for bromoalkanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.